![molecular formula C17H19NO3S B224788 [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B224788.png)
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is a complex organic compound that has garnered significant attention in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, dimethyl groups, and a benzenesulfonyl group attached to an indole backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride: This intermediate is prepared by reacting 2-methoxy-4,5-dimethylbenzene with chlorosulfonic acid under controlled conditions.
Coupling with indole: The sulfonyl chloride intermediate is then reacted with indole in the presence of a base, such as triethylamine, to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfinyl or sulfhydryl compounds.
Substitution: The methoxy and dimethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions vary based on the type of reaction and the specific reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the indole moiety can interact with various receptors or enzymes, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar chemical properties.
Indole derivatives: Various indole derivatives with different substituents can be compared based on their chemical reactivity and biological activities.
The uniqueness of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H19NO3S |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-10-16(21-3)17(11-13(12)2)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
InChI-Schlüssel |
ZTMCQVUELGKGES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


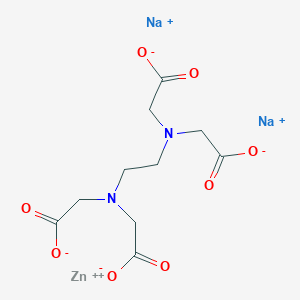
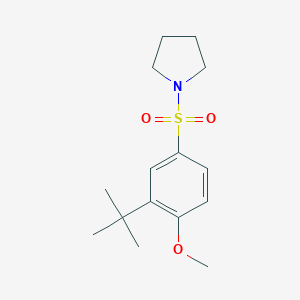
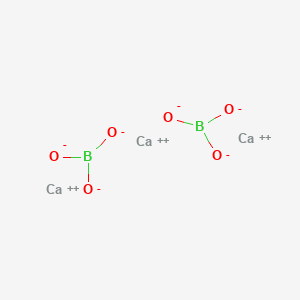
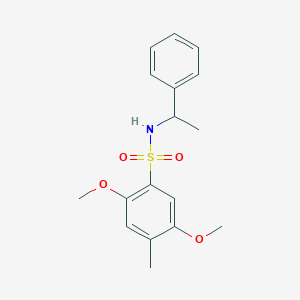


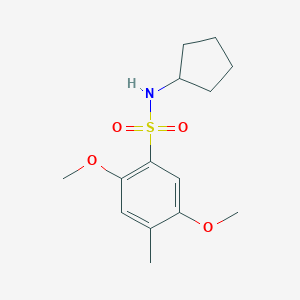

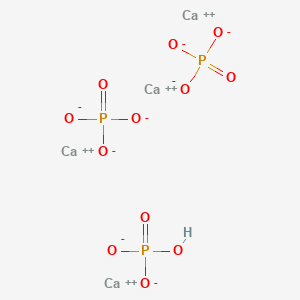
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)

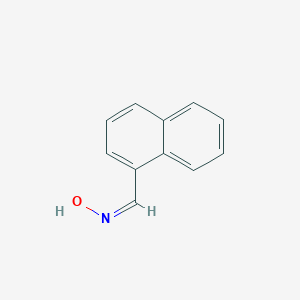
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)

